molecular formula C9H9ClIN3 B3088769 4-Chloro-3-iodo-1-(propan-2-yl)-1h-pyrazolo[4,3-c]pyridine CAS No. 1186647-71-1

4-Chloro-3-iodo-1-(propan-2-yl)-1h-pyrazolo[4,3-c]pyridine

Cat. No.: B3088769
CAS No.: 1186647-71-1
M. Wt: 321.54 g/mol
InChI Key: NUONMXZGVOQRFJ-UHFFFAOYSA-N
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Description

4-Chloro-3-iodo-1-(propan-2-yl)-1H-pyrazolo[4,3-c]pyridine is a halogenated pyrazolopyridine derivative characterized by a chloro group at position 4, an iodo group at position 3, and an isopropyl substituent at position 1 of the pyrazolo[4,3-c]pyridine core. Its molecular formula is C₉H₈ClIN₃, with a molecular weight of 304.54 g/mol (calculated from ). The compound’s structure (Figure 1) combines electron-withdrawing halogens (Cl, I) with a bulky isopropyl group, influencing its electronic, steric, and reactivity profiles.

Properties

IUPAC Name

4-chloro-3-iodo-1-propan-2-ylpyrazolo[4,3-c]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClIN3/c1-5(2)14-6-3-4-12-8(10)7(6)9(11)13-14/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUONMXZGVOQRFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C(=NC=C2)Cl)C(=N1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClIN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-iodo-1-(propan-2-yl)-1h-pyrazolo[4,3-c]pyridine can be achieved through a multi-step process involving the formation of the pyrazolo[4,3-c]pyridine core followed by halogenation. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[4,3-c]pyridine ring. Subsequent halogenation steps introduce the chloro and iodo substituents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-iodo-1-(propan-2-yl)-1h-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and iodo groups can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

    Coupling Reactions: It can be involved in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are typical.

    Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the halogens.

Scientific Research Applications

4-Chloro-3-iodo-1-(propan-2-yl)-1h-pyrazolo[4,3-c]pyridine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: The compound’s reactivity makes it useful for constructing complex molecules in organic synthesis.

    Biological Studies: It can be used to study the effects of halogenated heterocycles on biological systems.

    Material Science: The compound may have applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Chloro-3-iodo-1-(propan-2-yl)-1h-pyrazolo[4,3-c]pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloro and iodo substituents can influence the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Structural and Substituent Variations

The pyrazolo[4,3-c]pyridine core is highly versatile, with substituents dictating physicochemical and biological properties. Key analogs include:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Features/Applications Reference
Target Compound 4-Cl, 3-I, 1-(propan-2-yl) 304.54 Halogen-rich; potential for cross-coupling
1-Methyl-1H-pyrazolo[4,3-c]pyridin-3-amine 3-NH₂, 1-CH₃ 184.62 Kinase inhibitor scaffold (e.g., MELK)
PF-06412562 4-[4-(4,6-dimethyl-5-pyrimidinyl)-3-methylphenoxy] 386.41 D1/D5 dopamine partial agonist
6-Substituted Trifluoromethyl Derivatives 3-CF₃, 6-R (R = aryl/alkynyl) ~300–350 Microwave-assisted synthesis; kinase targets
4-Chloro-3-iodo-1-(4-methoxybenzyl) Derivative 4-Cl, 3-I, 1-(4-MeO-benzyl) ~370 Discontinued; synthetic intermediate

Key Observations :

  • Halogen Influence : The target compound’s chloro and iodo groups enhance electrophilicity, enabling Suzuki or Ullmann cross-coupling reactions for further derivatization . In contrast, trifluoromethyl groups (e.g., ) improve metabolic stability and lipophilicity.
  • Smaller groups (e.g., methyl in ) favor kinase inhibition .

Target Compound Hypotheses :

  • The iodo group may serve as a synthetic handle for radioisotope labeling (e.g., ¹²⁵I) in tracer studies.
  • Chloro and iodo substituents could enhance DNA intercalation or topoisomerase inhibition, akin to chloro-quinoline derivatives .

Physicochemical Properties

  • Solubility : The target compound’s high halogen content likely reduces aqueous solubility compared to amine or hydroxyl-substituted analogs (e.g., ).
  • Stability : Iodo groups are prone to photodehalogenation, necessitating storage in dark, inert conditions. Trifluoromethyl analogs () offer superior stability.

Biological Activity

4-Chloro-3-iodo-1-(propan-2-yl)-1H-pyrazolo[4,3-c]pyridine (CAS No. 1186647-71-1) is a heterocyclic compound characterized by a pyrazolo[4,3-c]pyridine core with chloro and iodo substituents. This compound has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications and unique structural properties.

PropertyValue
Molecular FormulaC9H9ClIN3
Molecular Weight321.55 g/mol
Purity≥ 97%
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves multi-step processes including the formation of the pyrazolo[4,3-c]pyridine core followed by halogenation. Common methods include cyclization of precursors under controlled conditions to introduce the chloro and iodo groups effectively .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of halogen substituents can significantly influence its binding affinity and selectivity, making it a candidate for drug development.

Therapeutic Applications

Research indicates that compounds within the pyrazolo[4,3-c]pyridine class exhibit diverse biological activities, including:

  • Anticancer Activity : Compounds similar to this compound have shown potent inhibition against various cancer cell lines. For instance, some derivatives have demonstrated IC50 values in the nanomolar range against cyclin-dependent kinases (CDK), which are critical in cell cycle regulation .

Case Study: Anticancer Activity

A study highlighted a derivative exhibiting selective inhibition against CDK2 with an IC50 value of 0.36 µM, showcasing its potential in cancer therapeutics .

Comparative Analysis with Similar Compounds

CompoundBiological ActivityNotes
4-Chloro-3-iodopyridineModerate activityLacks the pyrazole ring
3-Iodo-1-(propan-2-yl)-1H-pyrazolo[4,3-c]pyridineHigh selectivity for CDK2Missing chloro substituent
4-Chloro-1-(propan-2-yl)-1H-pyrazolo[4,3-c]pyridineVaried activityMissing iodo substituent

Research Findings

Recent studies have explored the broad applications of pyrazolo[4,3-c]pyridines in drug design and synthesis. The structural diversity allows for modifications that enhance biological activity while maintaining favorable pharmacokinetic properties.

Key Findings

  • Inhibition of Kinases : Compounds derived from this scaffold have shown significant inhibition against various kinases implicated in cancer progression.
  • Selectivity Profiles : Alterations in substitution patterns (e.g., chloro and iodo) can lead to improved selectivity profiles for specific targets such as CDK2 over CDK9 .
  • Material Science Applications : Beyond medicinal chemistry, these compounds are being investigated for their potential in developing novel materials with unique properties due to their heterocyclic structure .

Q & A

Q. Basic

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of dust.
  • Store in sealed containers in dry, ventilated areas. Spills should be collected using inert absorbents and disposed via hazardous waste protocols .

What strategies optimize synthetic yield in multi-step reactions?

Q. Advanced

  • Solvent selection : Xylene or DMF enhances reactivity in cyclization steps .
  • Catalyst optimization : Pd(PPh₃)₄ improves iodine substitution efficiency in cross-coupling reactions.
  • Step-wise monitoring : Use TLC or LC-MS to track intermediates and adjust reaction times (e.g., 25–30 hours for cyclocondensation) .

Which spectroscopic techniques are effective for characterization?

Q. Basic

  • ¹H/¹³C NMR : Confirm substituent positions (e.g., chlorine at C4, iodine at C3).
  • IR spectroscopy : Identify N-H stretches (~3200 cm⁻¹) in the pyrazole ring.
  • HRMS : Validate molecular weight (e.g., C₉H₁₀ClIN₃ requires m/z 338.9652) .

How can computational modeling predict biological activity of derivatives?

Q. Advanced

  • Molecular docking : Use AutoDock Vina to assess binding affinity to target proteins (e.g., kinases).
  • QSAR models : Correlate electronic descriptors (e.g., Hammett constants) with bioactivity data from assays like enzyme inhibition .

What impurities are common in synthesis, and how are they removed?

Q. Basic

  • Dehalogenated byproducts : Formed during iodination; removed via silica gel chromatography.
  • Unreacted intermediates : Eliminated by washing with NaOH (5% solution) .

How to design a structure-activity relationship (SAR) study?

Q. Advanced

  • Systematic substitution : Replace the isopropyl group with bulkier alkyl chains to assess steric effects.
  • Bioassays : Test derivatives against cancer cell lines (e.g., MTT assay) and compare IC₅₀ values.
  • Mutagenesis studies : Identify key residues in target enzymes using site-directed mutagenesis .

What storage conditions ensure compound stability?

Q. Basic

  • Store at room temperature in amber glass vials to prevent photodegradation.
  • Use desiccants (e.g., silica gel) to avoid moisture absorption. Stability is typically >12 months under these conditions .

How to resolve discrepancies in biological assay results?

Q. Advanced

  • Assay validation : Include positive/negative controls (e.g., known kinase inhibitors).
  • Replicate experiments : Perform triplicate measurements to assess variability.
  • Orthogonal assays : Confirm activity using SPR (surface plasmon resonance) alongside enzymatic assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Chloro-3-iodo-1-(propan-2-yl)-1h-pyrazolo[4,3-c]pyridine
Reactant of Route 2
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4-Chloro-3-iodo-1-(propan-2-yl)-1h-pyrazolo[4,3-c]pyridine

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